molecular formula C19H22N2O4S B2962070 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922125-48-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2962070
CAS No.: 922125-48-2
M. Wt: 374.46
InChI Key: KMHWKEAGVVHOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzooxazepine sulfonamide class, characterized by a fused benzo[b][1,4]oxazepine core. Key structural features include:

  • 3,3-dimethyl-4-oxo substituents on the oxazepine ring, which influence ring conformation and electronic properties.

Structural validation likely employs SHELX software for crystallographic refinement and Spek’s protocols for validation .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-12-5-7-15(9-13(12)2)26(23,24)21-14-6-8-16-17(10-14)25-11-19(3,4)18(22)20-16/h5-10,21H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHWKEAGVVHOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through a review of recent research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The compound features a unique structural framework characterized by:

  • Core Structure : A tetrahydrobenzo[b][1,4]oxazepine ring.
  • Functional Groups : A sulfonamide moiety and dimethyl substitutions which may enhance its biological activity.

Molecular Formula

C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S

Molecular Weight

354.4 g mol354.4\text{ g mol}

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Inhibition of BET Proteins : Compounds related to this oxazepin derivative have shown efficacy as inhibitors of bromodomain and extraterminal (BET) proteins like BRD4, which are implicated in various cancers and inflammatory diseases .
  • Cell Line Studies : In vitro studies on hematologic malignancies demonstrated that certain derivatives possess low-micromolar anti-proliferation activities against cell lines such as MV4-11 and OCI-LY10 .

Antimicrobial Activity

While the primary focus has been on anticancer properties, there is also some evidence suggesting potential antimicrobial activity:

  • Beta-lactamase Inhibition : Similar compounds have been noted for their ability to inhibit beta-lactamases, thus enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship studies reveal that modifications in the sulfonamide group or the oxazepine core significantly affect biological activity.

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation in sulfonamide substituentsAltered binding affinity to target proteins

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on BET Inhibitors :
    • Researchers synthesized a series of benzomorpholinone derivatives and evaluated their potency against BRD4. The most effective compounds showed IC50 values ranging from 2.8 to 4.5 µM against cancer cell lines .
  • Antimicrobial Evaluation :
    • A study focused on derivatives of similar oxazepine structures demonstrated moderate antibacterial activity against Gram-positive bacteria while exhibiting weak effects against Gram-negative strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Structure: The benzo[b] vs. The target’s 4-oxo group (vs. 2-oxo in analogs) may enhance hydrogen-bonding capacity .

Substituent Effects :

  • 3,3-dimethyl on the oxazepine introduces steric hindrance, possibly stabilizing the ring conformation.
  • 3,4-dimethylbenzenesulfonamide in the target is bulkier than the methanesulfonamide in analogs, which could reduce solubility but improve target binding specificity.

Synthetic Yields :

  • Substituents significantly impact yields. For example, the oxetane group in Compound 13 results in a low 20% yield, while isopropyl (Compounds 25/26) and phenyl (Compound 14) groups achieve >75% yields .

Research Findings and Data Validation

  • Structural Analysis : SHELX software is widely used for refining crystal structures of such compounds, ensuring accurate bond lengths and angles .
  • Validation : Spek’s methods (e.g., PLATON) validate hydrogen-bonding networks and torsional angles, critical for confirming the target’s unique 3,3-dimethyl-4-oxo conformation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.